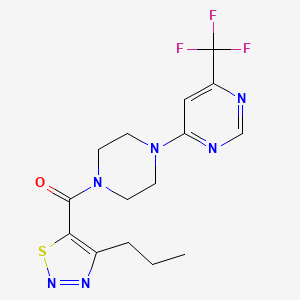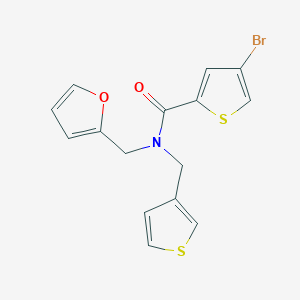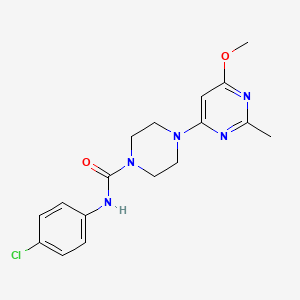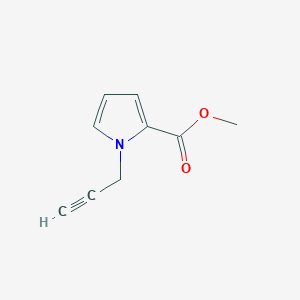
(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole is a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The 1,3,4-thiadiazole ring system contains a sulfur atom and two nitrogen atoms. It is a 5-membered ring system that exhibits a wide variety of biological activity .Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazole derivatives depends on the substituents present on the ring. They can undergo a variety of chemical reactions, including coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a 1,3,4-thiadiazole derivative would depend on the specific structure of the compound. For example, the compound 4-propyl-1,2,3-thiadiazol-5-yl methanol has a molecular weight of 158.22 .Applications De Recherche Scientifique
Antimicrobial Activity
Research has indicated that compounds structurally related to (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For example, a study synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which showed variable and modest activity against bacteria and fungi, highlighting the potential antimicrobial applications of such compounds Patel, Agravat, & Shaikh, 2011.
Anticancer Activity
Another area of application is in the development of anticancer agents. Derivatives of the mentioned chemical structure have been explored for their potential in cancer treatment. For instance, anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates were designed and evaluated for their anticancer activity in cervical cancer cells, showing significant cytotoxicity and indicating the activation of p53, a protein involved in cell cycle regulation and apoptosis Kamal, Tamboli, Ramaiah, Adil, & Rao, et al., 2012.
Anticonvulsant Agent Development
The compound has also been investigated in the context of anticonvulsant drug development. A study reported on a novel anticonvulsant agent named Epimidin, based on a related chemical structure, for which a new HPLC method was developed and validated to determine related substances, showing the compound's potential in treating convulsive disorders Severina, Gubar, & Bezruk, et al., 2021.
Anti-Tubercular and Antifungal Activities
Compounds with similar structural frameworks have been synthesized and evaluated for their anti-tubercular and antifungal activities. A study synthesized novel derivatives showing significant activity against Mycobacterium tuberculosis and various fungal strains, suggesting potential therapeutic applications in combating tuberculosis and fungal infections Syed, Ramappa, & Alegaon, 2013.
Antiallergic Properties
Additionally, derivatives of this compound have been explored for their antiallergic properties. A series of thiadiazolo-triazolo-pyrimidinones showed promising antiallergic activities in various assays, indicating their potential in developing treatments for allergic conditions Suzuki, Miwa, & Aibara, et al., 1992.
Mécanisme D'action
The compound also contains a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine, thymine, and uracil. Pyrimidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-propylthiadiazol-5-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6OS/c1-2-3-10-13(26-22-21-10)14(25)24-6-4-23(5-7-24)12-8-11(15(16,17)18)19-9-20-12/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXEIOOWDCQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)

![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)
![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)
![N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2536442.png)
![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)
![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)
![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)

![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)
![(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide](/img/structure/B2536451.png)